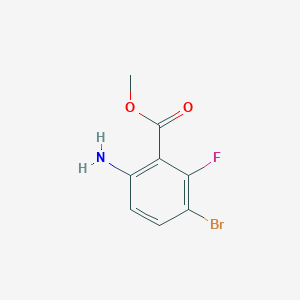

Methyl 6-amino-3-bromo-2-fluorobenzoate

Description

Methyl 6-amino-3-bromo-2-fluorobenzoate (C₉H₈BrFNO₂) is a substituted benzoate ester featuring amino, bromo, and fluoro functional groups at positions 6, 3, and 2, respectively. This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity. Its synthesis typically involves bromination and esterification steps, as demonstrated in the preparation of related bromo-fluoro-methylbenzoates . The amino group enhances nucleophilic reactivity, making it valuable for cross-coupling reactions and further functionalization.

Properties

CAS No. |

1637774-20-9 |

|---|---|

Molecular Formula |

C8H7BrFNO2 |

Molecular Weight |

248.05 g/mol |

IUPAC Name |

methyl 6-amino-3-bromo-2-fluorobenzoate |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,11H2,1H3 |

InChI Key |

PAMIUSPSZUDRMT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-3-bromo-2-fluorobenzoate typically involves multi-step organic reactions. One common method is the bromination of methyl 2-fluorobenzoate followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, concentrated nitric acid for nitration, and catalytic hydrogenation or metal reduction for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-3-bromo-2-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 6-amino-3-bromo-2-fluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a building block in the design of bioactive compounds.

Medicine: Explored for its role in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 6-amino-3-bromo-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent type, position, and ester groups. Below is a comparative analysis based on molecular properties and applications:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: The amino group in this compound distinguishes it from halogen-only analogs (e.g., Methyl 6-bromo-3-fluoro-2-methylbenzoate), enabling participation in Buchwald-Hartwig amination or nucleophilic substitution reactions .

Ester Group Impact :

Pharmacological and Industrial Relevance

- Halogen-Only Analogs : Chloro- and bromo-substituted benzoates are often used in agrochemicals due to their resistance to metabolic degradation .

Biological Activity

Methyl 6-amino-3-bromo-2-fluorobenzoate (CAS Number: 1637774-20-9) is an organic compound that has garnered interest in medicinal chemistry due to its unique structure, which includes an amino group, bromine, and fluorine substituents on a benzoate core. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula . The presence of the amino group enhances its ability to interact with biological targets, while the halogen atoms (bromine and fluorine) may influence its pharmacological properties through electronic effects and steric hindrance.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. Notably, derivatives of fluorobenzoates are known for their antibacterial and antifungal activities. The amino group can enhance interactions with biological targets, making this compound a candidate for further biological evaluation.

Potential Therapeutic Applications

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial and fungal strains.

- Anticancer Properties : Research suggests that structurally related compounds may inhibit tumor growth and proliferation.

- Drug Development : The compound's unique functional groups position it as a potential lead in drug design targeting specific enzymes or receptors.

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- Enzyme Interaction : The amino group can participate in hydrogen bonding with active sites of enzymes, potentially inhibiting their activity.

- Receptor Binding : The compound may interact with specific receptors, influencing signaling pathways involved in various physiological processes.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Methyl 5-amino-3-bromo-2-fluorobenzoate | Contains amino and halogen substitutions | Different positioning of substituents affects reactivity |

| Methyl 6-amino-3-bromo-2-methylbenzoate | Similar structure but with a methyl group | Unique reactivity due to additional methyl substitution |

| Methyl 3-bromo-4-chloro-5-fluorobenzoate | Contains chlorinated substituent | Different halogenation pattern leads to variations in activity |

| Methyl 3-bromo-2-cyano-6-fluorobenzoic acid | Contains cyano group alongside bromine | Unique reactivity due to cyano functionality |

Case Studies and Research Findings

- Antimicrobial Screening : In vitro studies have demonstrated that derivatives similar to this compound exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain fluorinated benzoates have been shown to inhibit bacterial growth effectively at low concentrations.

- Cytotoxicity Assessments : Preliminary cytotoxicity assays indicate that compounds with similar structures do not exhibit toxicity towards healthy human cells at therapeutic concentrations, suggesting a favorable safety profile for further development.

- Molecular Docking Studies : Computational studies using molecular docking simulations have suggested that this compound can effectively bind to target proteins involved in cancer cell proliferation, providing insights into its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.